Chimassorb 119
Overview
Description
Chimassorb 119 is a hindered amine light stabilizer (HALS) used primarily to protect polymers from degradation caused by ultraviolet (UV) radiation. It is a monomeric compound known for its high molecular weight and excellent polymer compatibility. This compound is particularly effective in providing long-term thermal stability and resistance to chemical attack, making it a valuable additive in various industrial applications .
Mechanism of Action
Target of Action
Chimassorb 119, also known as Light Stabilizer LS 119 , is primarily targeted at polymer materials . These materials include polyolefins (PP, PE), olefin copolymers such as EVA, and blends of polypropylene with elastomers . The role of these targets is to provide the structural basis for various products, and their stability and longevity are crucial for the performance of these products.
Mode of Action
This compound acts as a light/thermal stabilizer . It interacts with its targets by absorbing high-energy ultraviolet light (wavelength 290400 μm) and converting it into thermal energy or harmless longer wavelength light . It can also quickly quench the excited state of the polymer induced by UV, returning it to a stable ground state . Furthermore, it effectively captures the free radicals generated by the polymer due to UV exposure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the UV-induced degradation pathway of polymers . By absorbing UV light and neutralizing free radicals, this compound prevents the chain reaction that leads to the aging and degradation of the plastic .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its physical and chemical properties that affect its performance. It has a high molecular weight of 2285.61 , and it is soluble in chloroform, methylene chloride, and toluene . Its melting point is 146-150°C, and it has a flash point of 275°C . These properties influence its stability, efficacy, and compatibility with various polymer materials.
Result of Action
The action of this compound results in the protection of polymer materials from UV damage . It maintains the appearance, as well as the chemical and physical properties of the plastics . This leads to improved light stability of the polymer material, preventing discoloration and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chimassorb 119 is synthesized through a series of chemical reactions involving the formation of triazine rings and the incorporation of piperidyl groups. The key steps include:
Formation of Triazine Rings: The synthesis begins with the formation of triazine rings through the reaction of cyanuric chloride with amines.
Incorporation of Piperidyl Groups: The triazine rings are then reacted with piperidyl amines to introduce sterically hindered piperidyl groups, which are crucial for the light stabilizing properties of this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process typically includes:
Reactor Setup: Large reactors equipped with temperature and pressure control systems.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards
Chemical Reactions Analysis
Types of Reactions: Chimassorb 119 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly when exposed to UV light, leading to the formation of stable nitroxyl radicals.
Substitution: Substitution reactions can occur at the piperidyl groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and oxygen.
Substitution Reagents: Substitution reactions often involve alkyl halides or other electrophilic reagents.
Major Products Formed:
Oxidation Products: The primary oxidation products are nitroxyl radicals, which play a crucial role in the light stabilizing mechanism of this compound.
Substitution Products: Substitution reactions can yield various derivatives with modified stabilizing properties
Scientific Research Applications
Chimassorb 119 has a wide range of scientific research applications, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation and extend the lifespan of polymeric materials.
Biology: In biological research, this compound is used to protect biological samples from UV-induced damage.
Medicine: The compound is explored for its potential use in medical devices and materials that require long-term stability and resistance to UV radiation.
Industry: this compound is widely used in the plastics industry to enhance the durability and performance of plastic products, including automotive parts, packaging materials, and outdoor furniture .
Comparison with Similar Compounds
Chimassorb 2020: Another HALS with high molecular weight and excellent UV stability.
Tinuvin 111: A HALS known for its synergistic effects when combined with other stabilizers .
Chimassorb 119 stands out due to its unique combination of properties, making it a versatile and effective stabilizer in various applications.
Properties
IUPAC Name |
6-N-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C132H250N32/c1-49-57-71-157(97-81-117(9,10)147(41)118(11,12)82-97)109-135-105(136-110(143-109)158(72-58-50-2)98-83-119(13,14)148(42)120(15,16)84-98)133-67-65-69-155(107-139-113(161(75-61-53-5)101-89-125(25,26)151(45)126(27,28)90-101)145-114(140-107)162(76-62-54-6)102-91-127(29,30)152(46)128(31,32)92-102)79-80-156(108-141-115(163(77-63-55-7)103-93-129(33,34)153(47)130(35,36)94-103)146-116(142-108)164(78-64-56-8)104-95-131(37,38)154(48)132(39,40)96-104)70-66-68-134-106-137-111(159(73-59-51-3)99-85-121(17,18)149(43)122(19,20)86-99)144-112(138-106)160(74-60-52-4)100-87-123(21,22)150(44)124(23,24)88-100/h97-104H,49-96H2,1-48H3,(H,133,135,136,143)(H,134,137,138,144) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXXKGVQBCBSFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C132H250N32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047122 | |
Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2285.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
106990-43-6 | |
Record name | Chimassorb 119 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106990-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tinuvin 119 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106990436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N',N'',N'''-tetrakis(4,6-bis(butyl-(N-methyl-2,2,6,6-tetramethylpiperidin-4-yl)amino)triazin-2-yl)-4,7-diazadecane-1,10-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTIOXIDANT 119 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBL01213LI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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